molecular formula C19H13FN2S B11653037 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

Cat. No.: B11653037
M. Wt: 320.4 g/mol
InChI Key: AOUVMQZLDANVPJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features a unique combination of fluorophenyl, phenyl, and thiophene groups attached to an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the aldehyde used is 4-fluorobenzaldehyde.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated imidazole intermediate.

    Phenyl Group Addition: The phenyl group is often introduced through a Friedel-Crafts acylation reaction, using benzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and fluorophenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for further studies in drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-cancer agent. Its structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
  • 2-(4-bromophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
  • 2-(4-methylphenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole

Uniqueness

Compared to these similar compounds, 2-(4-fluorophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the compound’s electronic properties, increasing its lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent.

Properties

Molecular Formula

C19H13FN2S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole

InChI

InChI=1S/C19H13FN2S/c20-15-10-8-14(9-11-15)19-21-17(13-5-2-1-3-6-13)18(22-19)16-7-4-12-23-16/h1-12H,(H,21,22)

InChI Key

AOUVMQZLDANVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

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